molecular formula C15H19ClN2S B11408275 5-chloro-2-[(2-cyclohexylethyl)sulfanyl]-1H-benzimidazole

5-chloro-2-[(2-cyclohexylethyl)sulfanyl]-1H-benzimidazole

Cat. No.: B11408275
M. Wt: 294.8 g/mol
InChI Key: CJNHHLQKLMRAMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-2-[(2-cyclohexylethyl)sulfanyl]-1H-benzimidazole is a chemical compound with the following properties:

    Molecular Formula: CHClNS

    Molecular Weight: Approximately 294.84 g/mol

    Chemical Structure:

This compound belongs to the benzimidazole class and contains a chlorine atom and a thioether group

Preparation Methods

The synthetic routes for 5-chloro-2-[(2-cyclohexylethyl)sulfanyl]-1H-benzimidazole involve cyclization reactions. While I don’t have specific industrial production methods, researchers typically prepare it through the following steps:

    Cyclization: Starting from appropriate precursors, cyclization occurs to form the benzimidazole ring.

    Chlorination: The chlorine atom is introduced using chlorinating agents.

    Thioether Formation: The thioether group is incorporated via a sulfur-containing reagent.

Chemical Reactions Analysis

This compound can undergo various reactions:

    Oxidation: It may be oxidized under specific conditions.

    Reduction: Reduction reactions can modify its functional groups.

    Substitution: Substituents can be replaced by other groups. Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides).

Major products depend on reaction conditions and substituents. For example, reduction could yield the corresponding amine.

Scientific Research Applications

    Medicine: Researchers explore its potential as an antiparasitic or antimicrobial agent.

    Chemistry: It serves as a building block for more complex molecules.

    Industry: Its derivatives may find use in materials science or organic synthesis.

Mechanism of Action

The exact mechanism isn’t well-documented, but it likely interacts with biological targets via its benzimidazole moiety. Further studies are needed to elucidate specific pathways.

Comparison with Similar Compounds

While I don’t have a direct list of similar compounds, its unique combination of chlorine, thioether, and benzimidazole features sets it apart.

Properties

Molecular Formula

C15H19ClN2S

Molecular Weight

294.8 g/mol

IUPAC Name

6-chloro-2-(2-cyclohexylethylsulfanyl)-1H-benzimidazole

InChI

InChI=1S/C15H19ClN2S/c16-12-6-7-13-14(10-12)18-15(17-13)19-9-8-11-4-2-1-3-5-11/h6-7,10-11H,1-5,8-9H2,(H,17,18)

InChI Key

CJNHHLQKLMRAMQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CCSC2=NC3=C(N2)C=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.